4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole
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Overview
Description
2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is an organic compound that belongs to the class of phenyl ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Ether Formation: The final step involves the formation of the phenyl ether linkage, which can be accomplished through a nucleophilic substitution reaction between a phenol derivative and an appropriate halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) can be used in the presence of hydrogen gas.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-1H-PYRAZOL-3-YL]PHENYL METHYL ETHER: Similar structure but with a different position of the pyrazole ring.
2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-1H-IMIDAZOL-5-YL]PHENYL METHYL ETHER: Contains an imidazole ring instead of a pyrazole ring.
2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-1H-TRIAZOL-5-YL]PHENYL METHYL ETHER: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 2,3-DIMETHOXY-5-[4-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N2O4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C19H20N2O4/c1-22-14-7-5-12(6-8-14)15-11-20-21-18(15)13-9-16(23-2)19(25-4)17(10-13)24-3/h5-11H,1-4H3,(H,20,21) |
InChI Key |
VYYMOJHULCKDCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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